molecular formula C12H11N5O5 B5888625 N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B5888625
M. Wt: 305.25 g/mol
InChI Key: SMKRHLBCFRXWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as AMPP, is a pyrazole-based compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These kinases are involved in various cellular processes, including cell cycle regulation and signal transduction.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its specificity for CDK2 and GSK-3β. This allows researchers to study the effects of inhibiting these kinases without affecting other cellular processes. However, one limitation of using N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of CDK2 and GSK-3β based on the structure of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the effects of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide on other protein kinases and cellular processes. Additionally, the potential therapeutic applications of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in neurological disorders and cancer should be further explored.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves the reaction of 4-aminobenzoylhydrazide with 3-methoxy-4-nitrobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxylic acid in the presence of N,N-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. The purity of the compound can be improved through recrystallization using ethanol.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. In biochemistry, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been used as a tool to study the regulation of protein kinases. In pharmacology, N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O5/c1-22-12-9(17(20)21)8(15-16-12)11(19)14-7-4-2-6(3-5-7)10(13)18/h2-5H,1H3,(H2,13,18)(H,14,19)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRHLBCFRXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.